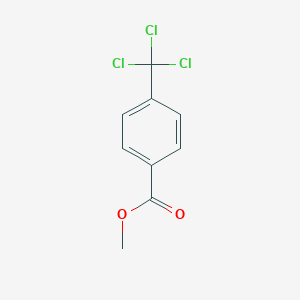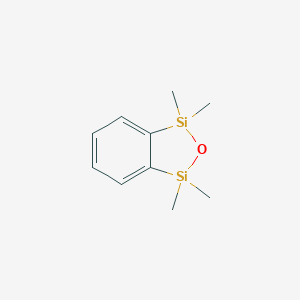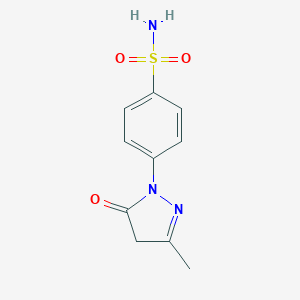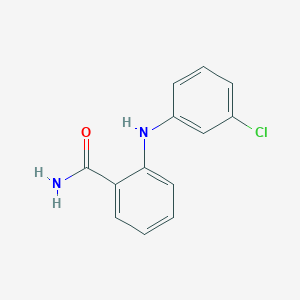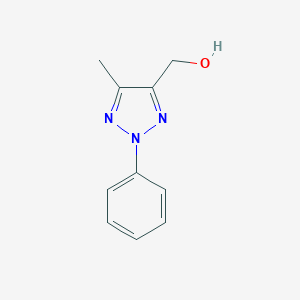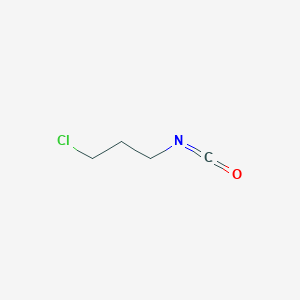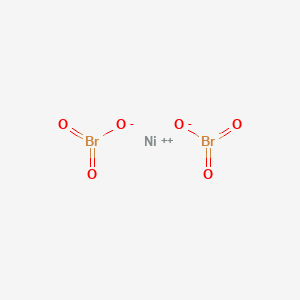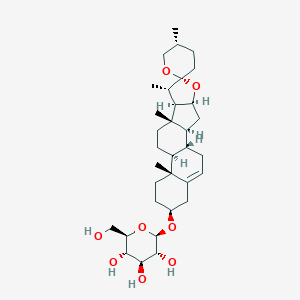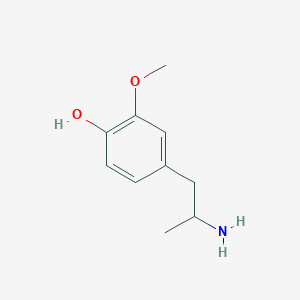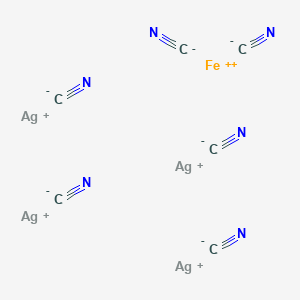
Tetrasilver hexacyanoferrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasilver hexacyanoferrate (TSHF) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSHF is a coordination compound with a unique structure that has shown promising results in scientific research.
Mécanisme D'action
Tetrasilver hexacyanoferrate has a unique structure that allows it to interact with various biological molecules. Tetrasilver hexacyanoferrate has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause damage to cells and tissues, and their inhibition by Tetrasilver hexacyanoferrate can prevent oxidative stress and cell damage.
Biochemical and Physiological Effects:
Tetrasilver hexacyanoferrate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tetrasilver hexacyanoferrate can induce apoptosis (cell death) in cancer cells. Tetrasilver hexacyanoferrate has also been shown to reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. In animal studies, Tetrasilver hexacyanoferrate has been shown to improve cognitive function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tetrasilver hexacyanoferrate is its unique structure, which allows it to interact with various biological molecules. Tetrasilver hexacyanoferrate is also relatively easy to synthesize and purify, making it accessible for scientific research. However, one limitation of Tetrasilver hexacyanoferrate is its potential toxicity. Tetrasilver hexacyanoferrate has been shown to be cytotoxic at high concentrations, and its long-term effects on human health are not well understood.
Orientations Futures
There are several future directions for Tetrasilver hexacyanoferrate research. One direction is to investigate the potential use of Tetrasilver hexacyanoferrate in the treatment of neurodegenerative disorders such as Parkinson's disease. Another direction is to explore the use of Tetrasilver hexacyanoferrate in the development of new catalysts for chemical reactions. Additionally, further studies are needed to understand the long-term effects of Tetrasilver hexacyanoferrate on human health and its potential toxicity.
Conclusion:
Tetrasilver hexacyanoferrate is a unique coordination compound that has shown promising results in scientific research. Its potential applications in various fields such as water treatment, electrochemistry, and biomedical research make it an attractive compound for further investigation. However, its potential toxicity and long-term effects on human health need to be further studied. Future research on Tetrasilver hexacyanoferrate can lead to the development of new treatments for various diseases and the development of new catalysts for chemical reactions.
Méthodes De Synthèse
Tetrasilver hexacyanoferrate can be synthesized by reacting silver nitrate and potassium hexacyanoferrate in an aqueous solution. The reaction results in the formation of Tetrasilver hexacyanoferrate, which can be further purified by washing with distilled water and drying under vacuum.
Applications De Recherche Scientifique
Tetrasilver hexacyanoferrate has shown potential applications in various fields such as water treatment, electrochemistry, and biomedical research. In water treatment, Tetrasilver hexacyanoferrate has been shown to be effective in removing heavy metals and other pollutants from water. In electrochemistry, Tetrasilver hexacyanoferrate has been used as a catalyst in various reactions. In biomedical research, Tetrasilver hexacyanoferrate has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
14038-75-6 |
|---|---|
Nom du produit |
Tetrasilver hexacyanoferrate |
Formule moléculaire |
C6Ag4FeN6 |
Poids moléculaire |
643.42 g/mol |
Nom IUPAC |
tetrasilver;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.4Ag.Fe/c6*1-2;;;;;/q6*-1;4*+1;+2 |
Clé InChI |
DYFZYKTZDYOWIF-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ag+].[Ag+].[Ag+].[Ag+] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ag+].[Ag+].[Ag+].[Ag+] |
Autres numéros CAS |
14038-75-6 |
Synonymes |
tetrasilver hexacyanoferrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



